[(3-Bromo-2-methylpropoxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane is an organic compound with the molecular formula C8H15BrO It is a cyclopropane derivative, characterized by the presence of a bromine atom and a methylpropoxy group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-methylpropoxy)methyl]cyclopropane typically involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Alcohols
Oxidation: Ketones or aldehydes
Reduction: Hydrocarbons
Scientific Research Applications
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Bromo-2-methylpropoxy)methyl]cyclopropane involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropane ring play crucial roles in its reactivity and biological activity. The compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active intermediates that interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl methyl bromide
- Cyclopropyl ethyl bromide
- Cyclopropyl propyl bromide
Uniqueness
[(3-Bromo-2-methylpropoxy)methyl]cyclopropane is unique due to the presence of both a bromine atom and a methylpropoxy group attached to the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15BrO |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
(3-bromo-2-methylpropoxy)methylcyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-7(4-9)5-10-6-8-2-3-8/h7-8H,2-6H2,1H3 |
InChI Key |
KOPPVKRDWKQORW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.